(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid basic properties
(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid basic properties
A Technical Guide to the Core Properties of 6-Hydroxy-L-Tryptophan
Executive Summary: This document provides an in-depth technical analysis of (S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid, commonly known as 6-hydroxy-L-tryptophan. As a hydroxylated analog of the essential amino acid L-tryptophan, this compound is of significant interest in biochemical and pharmaceutical research. This guide elucidates its fundamental physicochemical characteristics, with a detailed exploration of its amphoteric nature and the basicity conferred by its α-amino group. Furthermore, it presents validated methodologies for its analytical characterization, guidelines for its stable storage, and an overview of its biological significance, particularly as an enzyme inhibitor. This content is tailored for researchers, chemists, and drug development professionals requiring a comprehensive understanding of this molecule.
Chemical Identity and Physicochemical Properties
6-Hydroxy-L-tryptophan is a non-proteinogenic amino acid characterized by an L-tryptophan core structure with a hydroxyl group substituted at the 6-position of the indole ring.[1] This modification significantly influences its chemical behavior and biological activity compared to its parent compound.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | [1][2] |
| Synonyms | 6-Hydroxy-L-tryptophan, (S)-6-Hydroxytryptophan | [2][3] |
| CAS Number | 13567-14-1 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1][2][4] |
| Molecular Weight | 220.22 g/mol | [1][2][4] |
| Melting Point | 283-286 °C | [5] |
| Appearance | White solid / Crystalline solid | [6] (Inferred from 5-HTP) |
The Amphoteric Nature: A Deep Dive into Acid-Base Properties
The "basic" properties of 6-hydroxy-L-tryptophan are best understood in the context of its overall amphoteric and zwitterionic character. The molecule possesses three ionizable functional groups that dictate its net charge and reactivity in aqueous solutions of varying pH:
-
α-Carboxylic Acid Group (-COOH): This group is acidic and readily donates a proton.
-
α-Amino Group (-NH₂): This group is basic and acts as a proton acceptor. The basicity of the molecule is primarily attributed to this functional group.
-
6-Hydroxyl Group (-OH): This phenolic hydroxyl group is weakly acidic and will only deprotonate under significantly alkaline conditions.
-
pKa₁ (α-COOH): ~2.2
-
pKa₂ (α-NH₃⁺): ~9.2
-
pKa₃ (6-OH): ~10.1 (Typical for phenolic hydroxyls)
This interplay of acidic and basic groups means that at physiological pH (~7.4), the molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻), resulting in a net neutral charge. The basicity of the amino group is fundamental to its chemical behavior, influencing its solubility, reactivity, and interactions in biological systems and during analytical procedures like chromatography.
The following diagram illustrates the pH-dependent equilibrium of 6-hydroxy-L-tryptophan.
Caption: pH-dependent protonation states of 6-hydroxy-L-tryptophan.
Analytical Methodologies: A Protocol for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and purification of tryptophan and its metabolites.[8][9][10] The method leverages the physicochemical properties of the molecule, particularly its UV absorbance and pH-dependent charge state, to achieve effective separation and quantification.
Field-Proven RP-HPLC Protocol
This protocol describes a reliable reverse-phase HPLC method for the analysis of 6-hydroxy-L-tryptophan. The causality behind the parameter selection is critical: a buffered mobile phase is employed to maintain a consistent ionization state of the amphoteric analyte, ensuring reproducible retention times and sharp peak shapes.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump.
-
Autosampler for precise injection.
-
UV-Vis or Photodiode Array (PDA) Detector. A fluorescence detector can be used for enhanced sensitivity.[8]
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Waters µBondapak C18, 3.9 x 300 mm, 10 µm particle size) is standard.[10]
-
Mobile Phase: 10 mM Sodium Acetate buffer, pH 4.8.[10]
-
Rationale: At pH 4.8, the carboxylic acid group (pKa ~2.2) is fully deprotonated (-COO⁻) while the amino group (pKa ~9.2) is fully protonated (-NH₃⁺), ensuring the molecule has a consistent charge and polarity for stable interaction with the C18 stationary phase.
-
-
Elution Mode: Isocratic elution. An organic modifier (e.g., 5-10% methanol or acetonitrile) can be added to the mobile phase to adjust retention time if necessary.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV absorbance at 280 nm.
-
Rationale: The indole ring common to all tryptophan derivatives exhibits strong absorbance around this wavelength.
-
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient (e.g., 20-25 °C).[10]
-
-
Sample & Standard Preparation:
-
Prepare a stock solution of 6-hydroxy-L-tryptophan standard (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1 µg/mL to 100 µg/mL).
-
Dissolve unknown samples in the mobile phase, filter through a 0.45 µm syringe filter, and inject.[11]
-
-
Data Analysis:
-
Quantify the amount of 6-hydroxy-L-tryptophan in samples by comparing the peak area to the standard calibration curve. The method should be reliable for detecting quantities in the picomole range.[10]
-
Stability and Storage
The long-term integrity of 6-hydroxy-L-tryptophan requires strict adherence to proper storage conditions to prevent degradation. Tryptophan and its hydroxylated derivatives are known to be susceptible to oxidative and photo-oxidative degradation, which can lead to discoloration (browning) and the formation of impurities.[12][13]
-
Recommended Storage: To ensure stability, the compound should be stored at -20°C in a freezer.[1]
-
Atmosphere: It is critical to store the reagent under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
-
Light: The compound must be protected from light by storing it in a dark place or using amber vials.[1] Exposure to light, especially UV, can accelerate the degradation of tryptophan derivatives.[12]
Failure to adhere to these conditions can compromise sample purity, leading to inaccurate results in sensitive analytical and biological assays.
Synthesis and Biological Context
Synthesis Overview
While naturally occurring, 6-hydroxy-L-tryptophan can also be produced synthetically for research and commercial purposes. An efficient method involves the enantiomer-selective hydrogenation of an olefinic amino acid precursor using specific chiral catalysts, which allows for the production of the desired (S)-enantiomer with high purity.[14] Tryptophan synthase (TrpS) enzymes have also been explored for synthesizing various tryptophan derivatives.[15]
Biological Significance and Applications
6-hydroxy-L-tryptophan is more than a simple structural analog; it possesses distinct biological activities.
-
Natural Occurrence: The compound has been isolated from natural sources, including the fruiting body of the fungus Lyophyllum decastes.[9]
-
Mechanism of Action: Its primary reported mechanism of action is as a competitive inhibitor of tyrosinase, the key enzyme responsible for melanin production.[1][9] By competing with the enzyme's natural substrate, it effectively reduces the rate of melanin synthesis.
-
Research Applications: Due to its tyrosinase-inhibiting properties, 6-hydroxy-L-tryptophan is a valuable tool in several research areas:
-
Medicine: It has potential therapeutic applications where modulation of melanin is desired.[1]
-
Cosmetics: It is used in the development of skin-lightening agents.[1]
-
Biochemistry: It serves as a precursor or intermediate in the study of neurotransmitter pathways related to serotonin and melatonin.[1]
-
Conclusion
(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid is a multifaceted molecule whose utility in scientific research is underpinned by its unique chemical properties. Its basicity, as part of a larger amphoteric character, governs its behavior in solution and is a critical consideration for its analysis and application. A thorough understanding of its acid-base equilibria, adherence to validated analytical protocols like HPLC, and strict observation of storage conditions are paramount for any researcher or developer working with this compound. Its demonstrated role as a tyrosinase inhibitor positions it as a significant compound for ongoing research in medicine and biochemistry.
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